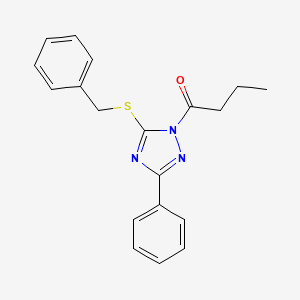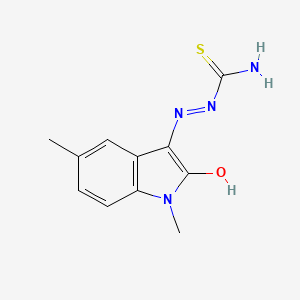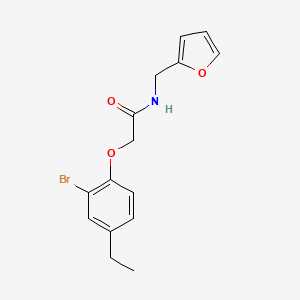
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone, also known as MNPA, is a chemical compound that belongs to the class of aryl ketones. It is a synthetic compound that is commonly used in scientific research for its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone is not well understood. However, it is believed that it interacts with various cellular components such as enzymes and proteins, leading to changes in their activity. This compound has also been shown to have antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits fluorescent properties, which make it useful for various imaging techniques. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone. One area of research could be to further explore its mechanism of action and how it interacts with cellular components. Additionally, this compound could be studied for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or cancer. Further research could also be done to improve the solubility of this compound in water, which would make it more versatile for lab experiments.
Méthodes De Synthèse
The synthesis method of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone involves the reaction between 4-methylacetophenone and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, nickel, and zinc. This compound has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical and electrochemical properties. Additionally, it has been used as a precursor for the synthesis of other aryl ketones.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-(naphthalen-1-ylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-9-11-16(12-10-14)19(21)13-20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCFMADJWRJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)


![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)


![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)
